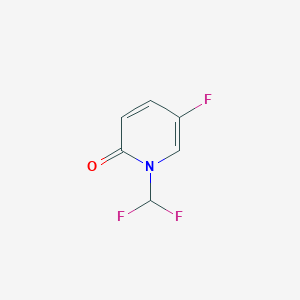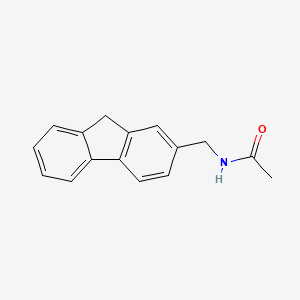
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a chlorophenylthioureido moiety. Its molecular formula is C13H13Cl3N4O2S, and it has a molar mass of 395.69192 g/mol .
Métodos De Preparación
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide involves its interaction with specific molecular targets and pathways. One of the key targets is the transcription factor c-Myc, an onco-protein involved in cell proliferation and apoptosis. The compound disrupts the c-Myc/Max interaction, leading to the degradation of c-Myc protein and inducing cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparación Con Compuestos Similares
2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide can be compared with other similar compounds, such as:
2-Phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide: This compound has a similar structure but with a dichlorophenylamino group instead of the chlorophenylthioureido group.
2-Phenyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)acetamide:
2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide: This compound has an additional phenyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H15Cl4N3OS |
|---|---|
Peso molecular |
451.2 g/mol |
Nombre IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H15Cl4N3OS/c18-12-6-8-13(9-7-12)22-16(26)24-15(17(19,20)21)23-14(25)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,23,25)(H2,22,24,26) |
Clave InChI |
QZXCZQUVZMBZJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


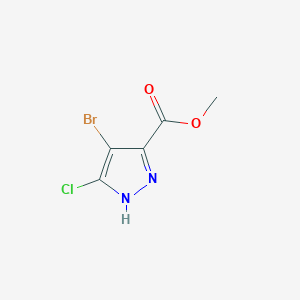
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
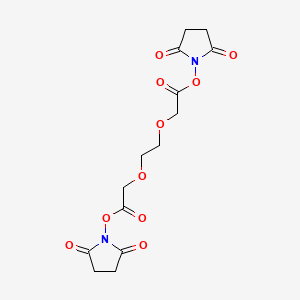
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
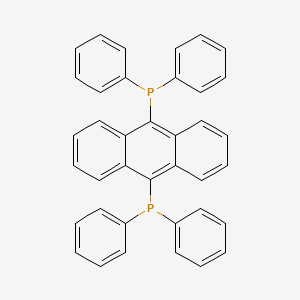
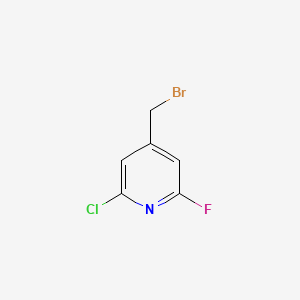
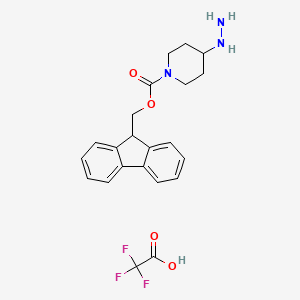



![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
